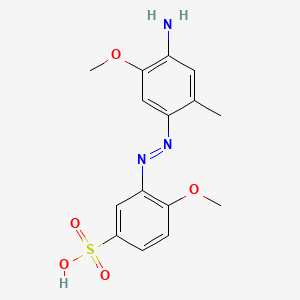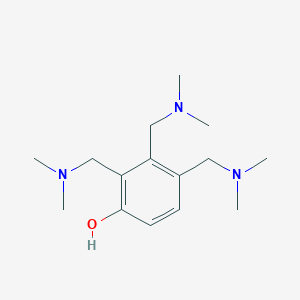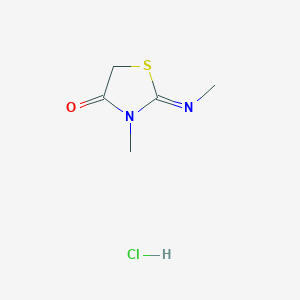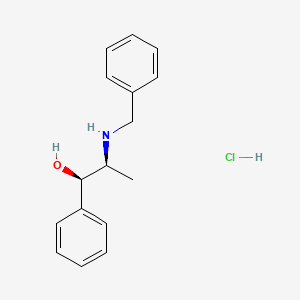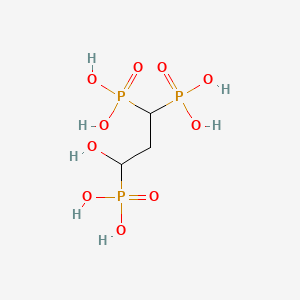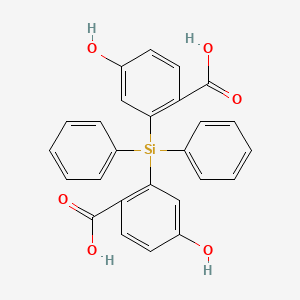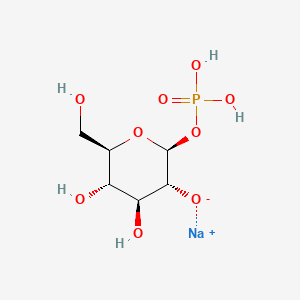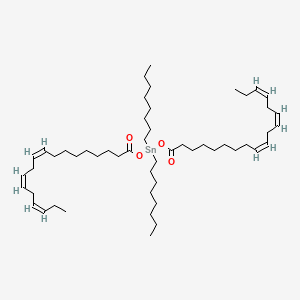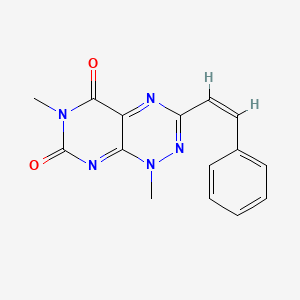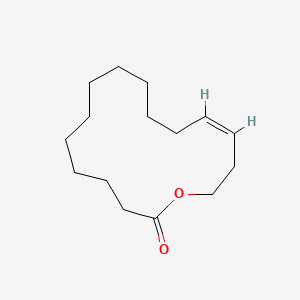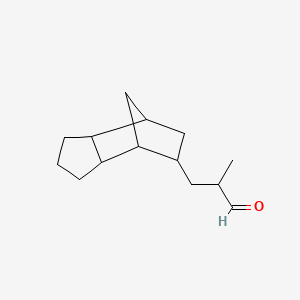
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is an organic compound with a complex bicyclic structure. It is known for its applications in various fields, including perfumery and organic synthesis. The compound’s unique structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and advanced purification techniques ensures the compound’s high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often uses reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure also allows for unique spatial interactions with biological molecules, influencing its overall reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the aldehyde functional group.
Hexahydro-4,7-methanoindan: Another bicyclic compound with different substituents.
Tricyclo[5.2.1.0(2,6)]decane: A related compound with a similar ring system.
Uniqueness
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is unique due to its specific functional groups and the resulting chemical properties. The presence of the aldehyde group allows for a wide range of chemical reactions and applications, distinguishing it from other similar bicyclic compounds.
Propiedades
Número CAS |
94278-34-9 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2-methyl-3-(8-tricyclo[5.2.1.02,6]decanyl)propanal |
InChI |
InChI=1S/C14H22O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h8-14H,2-7H2,1H3 |
Clave InChI |
VNKKGPNWAJUTKI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CC1C3C2CCC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


